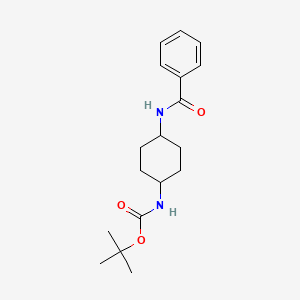

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

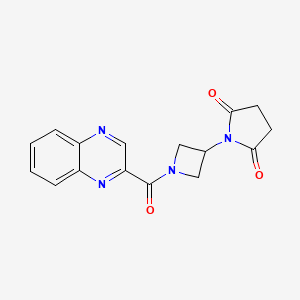

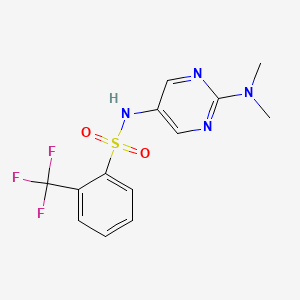

This compound is likely to be an organic compound containing a carbamate group (-NHCOO-) and a tert-butyl group (C(CH3)3). The carbamate group is a functional group derived from carbamic acid and is present in a wide range of chemical compounds . The tert-butyl group is one of the simplest alkyl groups and is often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a cyclohexyl ring with a benzamido group and a tert-butyl carbamate group attached. The exact structure would depend on the specific locations of these groups on the cyclohexyl ring .Chemical Reactions Analysis

The carbamate group in this compound could potentially undergo hydrolysis to form an amine and a carboxylic acid . The tert-butyl group is generally quite stable but can be removed under certain conditions .Scientific Research Applications

Enantioselective Synthesis and Organic Synthesis Building Blocks

An enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate was reported as an essential intermediate for a series of potent CCR2 antagonists. The synthesis involved an iodolactamization step, showcasing the compound's role in the preparation of bioactive molecules (Campbell et al., 2009). Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as the first class of N-(Boc) nitrone equivalents. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate and act as building blocks in organic synthesis, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic chemistry (Guinchard et al., 2005).

Detection of Volatile Acid Vapors

Benzothiazole-modified tert-butyl carbazole derivatives have been developed, where derivatives with a tert-butyl moiety could gel certain solvents under ultrasound stimulus. These derivatives form organogels that self-assemble into a lamellar structure. Notably, xerogel-based films of such derivatives emit strong blue light and serve as fluorescent sensory materials for detecting volatile acid vapors. This finding emphasizes the compound's application in chemical sensing and material sciences (Sun et al., 2015).

Chemical Transformations and Synthesis of Amines

N-tert-Butanesulfinyl imines, which can be derived from tert-butyl carbamates, are described as exceedingly versatile intermediates for the asymmetric synthesis of amines. They activate imines for the addition of various classes of nucleophiles and, upon nucleophilic addition, can be readily cleaved. This property facilitates the synthesis of a wide range of highly enantioenriched amines, showcasing the compound's significance in the field of synthetic organic chemistry (Ellman et al., 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl N-(4-benzamidocyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-15-11-9-14(10-12-15)19-16(21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYCMUIBVMZAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139042 |

Source

|

| Record name | Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286273-23-1 |

Source

|

| Record name | Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2823045.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2823047.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B2823055.png)

![4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2823058.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)